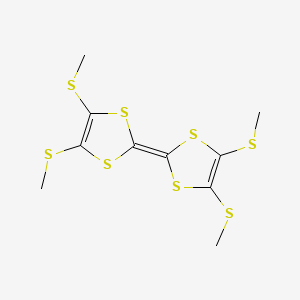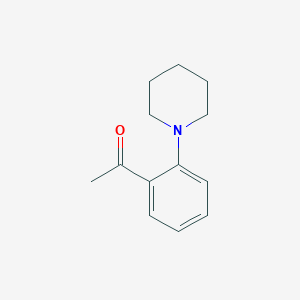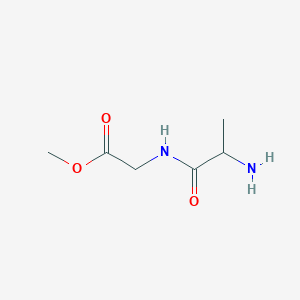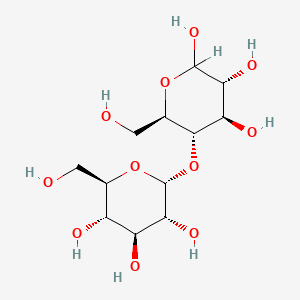
Tetrakis(methylthio)tetrathiafulvalene
Übersicht
Beschreibung
Tetrakis(methylthio)tetrathiafulvalene (TMTTF) is an organic molecule that has recently become a subject of intense research in the scientific community. TMTTF is a polyaromatic hydrocarbon (PAH) that contains four sulfur-bridged thiophene rings. It is a highly conjugated molecule that exhibits a wide range of properties, including electrical, optical, and magnetic properties. TMTTF has been used in a variety of applications, including the study of organic semiconductors, molecular electronics, and molecular magnets.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Solvent Effects
Tetrakis(methylthio)tetrathiafulvalene, a chemical compound, is notable for its production through chemical synthesis. A significant study by Nakatsuji et al. (1994) demonstrates the preparation of this compound by reacting tetrathiatetralin with specific reagents in diethyl ether. A notable aspect of this synthesis is the remarkable effect of solvents, particularly the use of tetrahydrofuran, which results in a unique rearrangement to produce this compound (Nakatsuji, Amano, Kawamura, & Anzai, 1994).
Stabilization of Radical Cations and Dications
An essential application of this compound is in the stabilization of radical cations and dications. Gao et al. (2014) successfully stabilized the radical cation and dication forms of this compound using oxidation agents with weakly coordinating anions. This stabilization is crucial for exploring the structure-property relationships of stable radicals and developing new functional materials based on tetrathiafulvalene derivatives (Gao, Zhu, Wang, Xu, Wang, & Zuo, 2014).
Creation of Electrical Conductors
Another significant application is in the field of electrical conductivity. Iwasawa et al. (1988) described the use of tetrakis(methyltelluro)tetrathiafulvalene in creating a quasi three-dimensional electrical conductor. This compound, in combination with TCNQ, forms a complex with unique crystal structure characteristics, leading to notable electrical conductivity properties (Iwasawa, Shinozaki, Saito, Oshima, Mori, & Inokuchi, 1988).
Electrochemical and Photophysical Studies
Further, this compound plays a crucial role in electrochemical and photophysical studies. Loosli et al. (2005) synthesized tetrakis(tetrathiafulvalene)-annulated metal-free and metallophthalocyanines, demonstrating strong pi-electron donating properties and unique electrochemical behavior. This research is fundamental for understanding the electronic properties of such fused systems and their potential applications in electronic devices (Loosli, Jia, Liu, Haas, Dias, Levillain, Neels, Labat, Hauser, & Decurtins, 2005).
Crystal Structures and Complex Formation
The study of crystal structures and complex formation ofthis compound is also an important area of research. Mori et al. (1987) investigated the crystal structures and physical properties of its complexes, revealing various stacking sequences and interactions in the crystalline state. Such studies are critical for understanding the material properties of these complexes and their potential applications in materials science (Mori, Wu, Imaeda, Enoki, Inokuchi, & Saito, 1987).
Electronic Properties and Organic Semiconductors
Lastly, the electronic properties of this compound make it a candidate for use in organic semiconductors. Seki et al. (1986) performed ultraviolet photoelectron spectroscopic experiments to investigate the valence electronic structures of these molecular solids, revealing insights into their high conductivities and intermolecular interactions. This research is essential for advancing our understanding of organic semiconductors and their potential technological applications (Seki, Tang, Mori, Ji, Saito, & Inokuchi, 1986).
Wirkmechanismus
Zukünftige Richtungen
TMT-TTF and its derivatives have potential applications in various fields. For example, a pentakis-fused TTF system extended by cyclohexene-1,4-diylidenes has been proposed as a new positive electrode material for rechargeable batteries utilizing ten electron redox . Another study suggested that TTFtt units are ideal reagents for the installation of redox-tunable TTFtt ligands, enabling the generation of entirely new geometric and electronic structures .
Eigenschaften
IUPAC Name |
2-[4,5-bis(methylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(methylsulfanyl)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S8/c1-11-5-6(12-2)16-9(15-5)10-17-7(13-3)8(14-4)18-10/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLXUARUONPZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=C2SC(=C(S2)SC)SC)S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348258 | |
| Record name | Tetrakis(methylthio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-77-0 | |
| Record name | Tetrakis(methylthio)tetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)


![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)





![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)


